Cas no 1384430-07-2 (2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride)
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
- 2-(Aminomethyl)-3-fluoro-n-methylbenzenesulfonamide hydrochloride
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- Inchi: 1S/C8H11FN2O2S.ClH/c1-11-14(12,13)8-4-2-3-7(9)6(8)5-10;/h2-4,11H,5,10H2,1H3;1H
- InChI Key: VUEFVSOZQNZIOG-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(F)C=1CN)(=O)(=O)NC.Cl
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A635688-10mg |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A635688-50mg |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A635688-100mg |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-106078-0.05g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 90% | 0.05g |
$200.0 | 2023-10-28 | |
| Enamine | EN300-106078-0.1g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 90% | 0.1g |
$298.0 | 2023-10-28 | |
| Enamine | EN300-106078-0.25g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 90% | 0.25g |
$425.0 | 2023-10-28 | |
| Enamine | EN300-106078-0.5g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 90% | 0.5g |
$668.0 | 2023-10-28 | |
| Enamine | EN300-106078-1.0g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 1g |
$857.0 | 2023-06-10 | ||
| Enamine | EN300-106078-2.5g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 90% | 2.5g |
$1680.0 | 2023-10-28 | |
| Enamine | EN300-106078-5.0g |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride |
1384430-07-2 | 5g |
$2485.0 | 2023-06-10 |
2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride
Recent Advances in the Study of 2-(Aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide Hydrochloride (CAS: 1384430-07-2)
In recent years, the compound 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride (CAS: 1384430-07-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The unique structural features of this compound, including the fluorinated benzene ring and the sulfonamide moiety, contribute to its bioactivity and selectivity.
A recent study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride on carbonic anhydrase isoforms. The researchers employed a combination of X-ray crystallography and molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site. Their findings revealed that the fluorine atom at the 3-position of the benzene ring plays a critical role in enhancing binding affinity, while the sulfonamide group forms key hydrogen bonds with the zinc ion in the catalytic center.
Another significant development involves the application of this compound in the design of targeted cancer therapies. A preclinical study demonstrated that 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride exhibits potent inhibitory activity against certain tyrosine kinase receptors that are overexpressed in various cancer types. The compound's ability to penetrate the blood-brain barrier also makes it a candidate for treating central nervous system malignancies. These findings were presented at the recent American Association for Cancer Research annual meeting.
From a synthetic chemistry perspective, researchers have developed improved methodologies for the large-scale production of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride. A recent patent application describes a novel catalytic process that significantly increases yield while reducing the formation of byproducts. This advancement addresses previous challenges in the compound's synthesis, particularly the control of regioselectivity during the fluorination step.
Pharmacokinetic studies have provided valuable insights into the compound's metabolic stability and distribution profile. Animal models have shown favorable oral bioavailability and tissue penetration, with particularly high concentrations observed in the liver and kidneys. These properties, combined with the compound's demonstrated safety profile in acute toxicity studies, support its potential for further clinical development.
Looking forward, several research groups are investigating structural analogs of 2-(aminomethyl)-3-fluoro-N-methylbenzene-1-sulfonamide hydrochloride to optimize its pharmacological properties. Computational chemistry approaches are being employed to predict the activity of these derivatives, potentially accelerating the discovery of more potent and selective compounds. The ongoing research on this molecule continues to expand our understanding of structure-activity relationships in this chemical class.
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